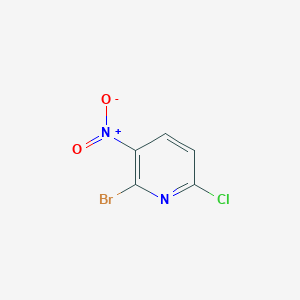

2-Bromo-6-chloro-3-nitropyridine

説明

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Research

Halogenated pyridine scaffolds are integral to modern chemical research due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The presence of halogen atoms on the pyridine ring serves multiple purposes. They can act as directing groups in subsequent substitution reactions, enabling the precise installation of other functional groups. Furthermore, halogens can participate in a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, which are fundamental for the construction of complex biaryl and heteroaryl structures. researchgate.netwikipedia.orgresearchgate.net The nature and position of the halogen atom significantly influence the reactivity of the pyridine ring, providing chemists with a tunable platform for molecular design.

Overview of Strategic Importance of the Nitropyridine Moiety

The nitropyridine moiety is a valuable synthon in organic chemistry, primarily due to the strong electron-withdrawing nature of the nitro group. nih.govchempanda.com This property activates the pyridine ring towards nucleophilic aromatic substitution, a key transformation for introducing a wide range of substituents. nih.govresearchgate.net The nitro group itself can be readily transformed into other functional groups, most notably an amino group, which opens up avenues for further derivatization and the synthesis of fused heterocyclic systems. nih.gov This versatility makes nitropyridines crucial intermediates in the synthesis of biologically active compounds and advanced materials. nih.govnih.gov

Positioning of 2-Bromo-6-chloro-3-nitropyridine within Pyridine Chemistry

This compound stands as a particularly strategic building block within the broader family of pyridine derivatives. Its trifunctional nature, possessing a bromo, a chloro, and a nitro group, offers a rich landscape for selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds, often with the carbon-bromine bond being more susceptible to certain coupling reactions, allows for sequential and site-selective modifications. researchgate.net The nitro group at the 3-position further activates the ring, influencing the regioselectivity of nucleophilic substitution reactions. This unique combination of reactive sites makes this compound a highly sought-after precursor for the synthesis of complex, polysubstituted pyridine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂BrClN₂O₂ |

| Molecular Weight | 237.44 g/mol |

| Appearance | Solid |

| InChI Key | WISCKHBEOBONJA-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Scope and Objectives of Research on Substituted Nitropyridines

Research on substituted nitropyridines is driven by the continuous demand for novel compounds with specific biological activities and material properties. The primary objectives include the development of efficient and regioselective methods for their synthesis and functionalization. nih.govntnu.no A significant focus lies in exploring their reactivity in various chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and reductions of the nitro group. nih.govnih.gov The ultimate goal is to leverage the unique chemical space offered by these compounds to design and synthesize new drugs, agrochemicals, and functional organic materials with improved efficacy and tailored properties.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISCKHBEOBONJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531639 | |

| Record name | 2-Bromo-6-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91678-23-8 | |

| Record name | 2-Bromo-6-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Development

Regioselective Synthesis of 2-Bromo-6-chloro-3-nitropyridine Precursors

The assembly of the target molecule is contingent on the controlled introduction of halogen and nitro groups onto a pyridine (B92270) scaffold. This necessitates a deep understanding of halogenation and nitration reactions specific to this heterocyclic system.

The halogenation of pyridine rings is a fundamental yet challenging transformation in synthetic organic chemistry. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. chemrxiv.org Traditional methods often require harsh conditions, such as the use of elemental halogens with strong Brønsted or Lewis acids at high temperatures, which can lead to limited substrate scope and the formation of regioisomeric mixtures. chemrxiv.orgnih.gov

Modern synthetic chemistry has introduced more sophisticated and milder methods to achieve higher regioselectivity.

Zincke Imine Intermediates: A notable strategy for achieving 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.orgnih.gov In this approach, the pyridine ring is temporarily converted into acyclic "Zincke imine" intermediates. This transformation alters the electronic properties of the molecule, turning the electron-deficient heterocycle into a series of polarized alkenes that readily undergo electrophilic substitution with reagents like N-halosuccinimides (NCS, NBS, NIS) under mild conditions. chemrxiv.orgnih.gov This method demonstrates high regioselectivity for the 3-position. nih.gov

Phosphonium (B103445) Salt Intermediates: An alternative strategy allows for the functionalization of the 4-position of the pyridine ring. This involves the conversion of pyridines into heterocyclic phosphonium salts. nih.govthieme-connect.com These salts act as effective handles that can be displaced by halide nucleophiles, providing a route to 4-halopyridines. nih.govacs.org Computational studies suggest this transformation proceeds via a stepwise SNAr pathway where the phosphine (B1218219) elimination is the rate-determining step. nih.govacs.org

Metalation-Halogenation: Directed ortho metalation followed by trapping with a halogen source is another common approach, although it often requires directing groups to achieve high regioselectivity. chemrxiv.orgnih.gov

Table 1: Comparison of Pyridine Halogenation Strategies

| Strategy | Position Selectivity | Reagents & Conditions | Advantages | Limitations | Citations |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | 3-selective (often with mixtures) | Elemental halides, strong Lewis/Brønsted acids, high temperatures. | Simple reagents. | Harsh conditions, low yields, poor regioselectivity. | chemrxiv.orgnih.govnih.gov |

| Zincke Imine Intermediates | Highly 3-selective | Zincke salt formation, N-halosuccinimides (NBS, NCS, NIS), mild conditions. | High regioselectivity, mild conditions, broad scope. | Multi-step one-pot procedure. | chemrxiv.orgnih.govmountainscholar.org |

| Heterocyclic Phosphonium Salts | 4-selective | Designed phosphine reagents, followed by halide nucleophiles. | High regioselectivity for C-4, viable for late-stage functionalization. | Two-step process. | nih.govthieme-connect.comacs.orgthieme-connect.de |

Direct nitration of the pyridine ring is notoriously difficult. The basic nitrogen atom is readily protonated under typical nitrating conditions (e.g., nitric acid/sulfuric acid mixtures), forming a highly deactivated pyridinium (B92312) cation that is resistant to electrophilic attack. researchgate.net Consequently, direct nitration often results in very low yields and is of little synthetic value. researchgate.net To overcome this challenge, several indirect methods have been developed.

Bakke's Procedure: A widely used method for the 3-nitration of pyridines involves reaction with dinitrogen pentoxide (N2O5) in an organic solvent to form an N-nitropyridinium intermediate. researchgate.netntnu.no This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO3) or sulfur dioxide (SO2). researchgate.net The mechanism is not a direct EAS but proceeds through the formation of transient dihydropyridine (B1217469) sulfonic acid species, followed by a nih.govacs.org sigmatropic shift of the nitro group from the nitrogen to the C-3 position. researchgate.netntnu.no

Dearomatization-Rearomatization Strategy: A more recent approach to achieve meta-nitration involves a dearomatization-rearomatization sequence. acs.orgacs.org Pyridines react with dimethyl acetylenedicarboxylate (B1228247) to form an intermediate that undergoes a cycloaddition, yielding a stable oxazino pyridine. acs.org This dearomatized intermediate can then be nitrated via a radical pathway, followed by rearomatization to yield the meta-nitrated pyridine. acs.orgacs.org This method is notable for its mild, catalyst-free conditions and applicability to late-stage functionalization. acs.org

Nitration of Activated Pyridines: The presence of strong electron-donating groups, such as amino or hydroxyl groups, can facilitate the nitration of the pyridine ring. acs.orgresearchgate.net For example, 2-aminopyridine (B139424) can be nitrated to give a mixture of products, primarily 2-amino-5-nitropyridine. orgsyn.org

Table 2: Key Methodologies for Pyridine Nitration

| Method | Position Selectivity | Reagents & Conditions | Mechanism | Citations |

|---|---|---|---|---|

| Direct Nitration | Very low yield | HNO3 / H2SO4 | Electrophilic Aromatic Substitution (on highly deactivated ring) | researchgate.net |

| Bakke's Procedure | 3-selective | 1. N2O5 in organic solvent. 2. Aqueous NaHSO3 / SO2. | nih.govacs.org Sigmatropic shift from N-nitro intermediate. | researchgate.netntnu.no |

| Dearomatization-Rearomatization | meta-selective | 1. Dimethyl acetylenedicarboxylate. 2. Radical nitration source. 3. Rearomatization. | Radical pathway on dearomatized intermediate. | acs.orgacs.org |

Multistep Synthesis Approaches to this compound

The synthesis of this compound is not a trivial one-step process but requires a multistep sequence where the order of reactions is critical for success. libretexts.org The regiochemical outcome of each step depends on the directing effects of the substituents already present on the ring.

A plausible synthetic route can be inferred from established procedures for structurally similar compounds. For instance, the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) starts with 2-aminopyridine, which is first brominated at the 5-position. orgsyn.org The resulting 2-amino-5-bromopyridine (B118841) is then nitrated at the 3-position. orgsyn.org This highlights a strategy of installing a halogen before the nitro group.

Another relevant example is the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org This synthesis starts from 4-methyl-5-nitropyridin-2-ol. The key steps are:

Bromination: The pyridin-2-ol is first brominated, yielding 3-bromo-4-methyl-5-nitropyridin-2-ol.

Chlorination: The hydroxyl group at the 2-position is subsequently replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3) to give the final product. rsc.org

These examples suggest that a logical approach to this compound would likely involve starting with a pre-functionalized pyridine, such as a 6-chloropyridin-2-ol (B99635) or a 2-bromo-6-hydroxypyridine, followed by subsequent nitration and halogenation steps, with the specific order determined by the directing effects of the substituents.

The efficiency of each step in a multistep synthesis is highly dependent on the careful selection of reagents and the optimization of reaction conditions such as temperature, solvent, and reaction time.

For the conversion of a hydroxyl group to a chlorine atom, phosphorus oxychloride (POCl3) is a common and effective reagent. In the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine, this reaction was performed in acetonitrile (B52724) at 75 °C for 19 hours. rsc.org

Nitration reactions require precise temperature control. In the synthesis of 2-amino-5-bromo-3-nitropyridine, the nitration of 2-amino-5-bromopyridine was carried out using 95% nitric acid in concentrated sulfuric acid. orgsyn.org The temperature was initially maintained at 0 °C, then allowed to rise to room temperature, and finally heated to 50–60 °C to drive the reaction to completion. orgsyn.org

Solvent selection is also critical. For instance, in the optimization of a copper-catalyzed coupling-cyclization reaction, N,N-dimethylformamide (DMF) was found to be the solvent of choice over other options. researchgate.net The use of microwave irradiation can also be a powerful tool for optimization, often leading to shorter reaction times and improved yields. researchgate.net

Table 3: Example of Reaction Condition Optimization

| Reaction Step (Example) | Reagent | Solvent | Temperature | Time | Yield | Citation |

|---|---|---|---|---|---|---|

| Nitration of 2-amino-5-bromopyridine | 95% HNO3 | conc. H2SO4 | 0°C -> RT -> 50-60°C | 3 hours total | 78-85% | orgsyn.org |

| Chlorination of 3-bromo-4-methyl-5-nitropyridin-2-ol | POCl3 | CH3CN | 75 °C | 19 hours | 88% | rsc.org |

| Cu-catalyzed cyclization (Model) | Cu powder / K3PO4 | DMF | 120 °C (MW) | 20 min | 72% | researchgate.net |

Catalysis offers elegant solutions for improving the efficiency and selectivity of pyridine functionalization. Transition-metal catalysis and organocatalysis have become indispensable tools.

Palladium and Nickel Catalysis: Palladium catalysts are widely used for cross-coupling reactions to form C-C, C-N, and C-O bonds. thieme-connect.comacs.org For instance, Pd-catalyzed C-3 selective olefination of pyridines has been developed. acs.org Nickel catalysts, often in conjunction with a Lewis acid, can achieve C-2 selective alkenylation of pyridine derivatives. acs.org

Gold Catalysis: Gold(III) chloride has been shown to catalyze the cyclo-isomerization of ethynyl-indole-carboxylic acids to form pyrone-fused systems, demonstrating its utility in the synthesis of complex heterocycles. mdpi.com

Photochemical Organocatalysis: Innovative methods using light and an organocatalyst, such as a dithiophosphoric acid, can enable the functionalization of pyridines. acs.org This approach can generate pyridinyl radicals that undergo coupling reactions with distinct regioselectivity compared to classical methods. acs.org

Phosphonium Salts in Catalysis: Pyridylphosphonium salts can be used in radical-radical coupling reactions mediated by photoredox catalysis, expanding the scope of pyridine alkylation and amination. acs.org

These catalytic methods provide powerful avenues for the late-stage functionalization of complex pyridine-containing molecules, potentially offering milder and more selective routes to compounds like this compound. thieme-connect.comacs.org

Green Chemistry Principles in the Synthesis of Halogenated Nitropyridines

The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.orgresearchgate.net Applying these principles to the synthesis of halogenated nitropyridines is crucial for sustainable chemical manufacturing. rjpn.orgsphinxsai.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional nitration and halogenation reactions that use stoichiometric amounts of strong acids and elemental halogens often have poor atom economy and generate significant waste. rjpn.org Catalytic approaches are inherently superior in this regard. acs.org

Catalysis vs. Stoichiometric Reagents: The use of catalytic reagents is a cornerstone of green chemistry. acs.orgedu.krd Transition-metal and organocatalytic methods for pyridine functionalization reduce waste by enabling reactions with small amounts of a catalyst that can be recycled, instead of stoichiometric reagents that are consumed in the reaction. edu.krd

Reducing Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org The development of highly regioselective direct C-H functionalization methods is a key goal in this area, as it can eliminate the need for complex protecting group strategies. nih.gov

Safer Solvents and Auxiliaries: The choice of solvent is critical. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives, such as water or supercritical fluids, or minimizing solvent use altogether. researchgate.netrjpn.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. rjpn.org The development of highly active catalysts that operate under mild conditions is a key enabler of energy-efficient synthesis. researchgate.net Microwave-assisted synthesis can also be an energy-efficient alternative to conventional heating. researchgate.net

By embracing these principles, chemists can develop more sustainable synthetic routes to valuable compounds like this compound, minimizing environmental impact and improving process safety. sphinxsai.com

Development of Environmentally Benign Synthetic Routes

Traditional nitration reactions, while effective, often employ harsh conditions and generate significant acidic waste, prompting the exploration of more environmentally friendly methods. bldpharm.com The development of "green" synthetic routes for pyridine derivatives is an active area of research, focusing on several key principles to reduce the environmental impact of chemical processes. orgsyn.orgrsc.org

For the synthesis of this compound, several greener alternatives to conventional nitration can be considered:

Alternative Nitrating Agents: The use of milder and more selective nitrating agents can reduce the need for strong acids. Reagents like dinitrogen pentoxide (N₂O₅) have been investigated for the nitration of pyridines, sometimes in less hazardous solvents like dichloromethane (B109758) or nitromethane. guidechem.com

Catalytic Systems: The development of solid acid catalysts or other heterogeneous catalysts could replace the use of large quantities of sulfuric acid, simplifying purification and minimizing waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and the use of less solvent compared to conventional heating methods. georgiasouthern.edusigmaaldrich.com Applying microwave technology to the nitration of 2-bromo-6-chloropyridine (B1266251) could offer a more energy-efficient and faster synthetic route.

Solvent-Free or Green Solvents: Whenever possible, performing reactions in the absence of a solvent or in environmentally benign solvents like water or ethanol (B145695) can significantly reduce the environmental footprint of the synthesis. orgsyn.orgrsc.org While the nitration of pyridines often requires specific solvent conditions, research into alternative reaction media is ongoing.

Atom Economy and Waste Minimization in Preparation Protocols

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

For the synthesis of this compound via the nitration of 2-bromo-6-chloropyridine, the reaction can be represented as follows:

C₅H₃BrClN + HNO₃ → C₅H₂BrClN₂O₂ + H₂O

The atom economy for this reaction can be calculated using the molecular weights of the reactant and the desired product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-6-chloropyridine | C₅H₃BrClN | 192.44 sigmaaldrich.com |

| Nitric Acid | HNO₃ | 63.01 |

| This compound | C₅H₂BrClN₂O₂ | 237.44 sigmaaldrich.com |

| Water | H₂O | 18.02 |

Atom Economy Calculation:

(Molecular Weight of C₅H₂BrClN₂O₂) / (Molecular Weight of C₅H₃BrClN + Molecular Weight of HNO₃) * 100%

(237.44) / (192.44 + 63.01) * 100% = 92.9%

Strategies for Waste Minimization:

Catalyst Recycling: If a solid or recyclable catalyst is used instead of stoichiometric amounts of sulfuric acid, the acid waste can be dramatically reduced.

Solvent Recycling: Where solvents are necessary, choosing solvents that can be easily recovered and reused is crucial.

Optimized Reaction Conditions: By carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry, the formation of byproducts can be minimized, leading to less waste generated during purification. sigmaaldrich.com

Purification Techniques and Yield Optimization in Complex Pyridine Synthesis

The purification of highly substituted pyridines like this compound is critical to obtaining a product with the required purity for its intended applications. The presence of regioisomers and other byproducts from the synthesis necessitates efficient purification strategies.

Chromatographic and Recrystallization Methodologies

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. For related compounds like 2-chloro-3-nitropyridine (B167233), recrystallization from ethyl acetate (B1210297) has been reported. google.com For this compound, a systematic solvent screen would be necessary to identify the optimal solvent or solvent mixture for recrystallization to remove impurities effectively. The process generally involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Chromatographic Methods: When recrystallization is insufficient to remove all impurities, or for the separation of complex mixtures, chromatography is the method of choice.

Column Chromatography: This is a widely used technique for the purification of organic compounds. For substituted pyridines, silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate. rsc.orgjst.go.jp The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities of material at high purity, HPLC is a powerful tool. Various stationary phases and mobile phase combinations can be employed to achieve high-resolution separation of closely related pyridine derivatives.

Strategies for Maximizing Product Purity and Isolation Efficiency

Maximizing the yield and purity of this compound requires careful optimization of both the synthesis and the purification steps.

In Synthesis:

Control of Reaction Conditions: Temperature, reaction time, and the ratio of reactants and catalysts must be precisely controlled to favor the formation of the desired product and minimize the formation of byproducts. For nitration reactions, controlling the temperature is particularly important to prevent over-nitration or degradation of the starting material. orgsyn.org

Order of Reagent Addition: The sequence in which reagents are added can significantly impact the outcome of the reaction. In the case of nitration, the substrate is typically added slowly to the cooled acid mixture to manage the exothermic reaction. orgsyn.org

In Purification and Isolation:

Efficient Extraction: After the reaction is complete, a well-designed workup procedure involving extraction is necessary to separate the product from the reaction medium and inorganic byproducts. This often involves neutralizing the acidic reaction mixture and extracting the product into a suitable organic solvent.

Combined Purification Techniques: Often, a combination of purification methods is most effective. For example, an initial purification by column chromatography can be followed by a final recrystallization to obtain a highly pure product.

Minimizing Product Loss: During each step of the workup and purification, care must be taken to minimize the loss of the product. This includes ensuring complete extraction, minimizing transfers between flasks, and choosing recrystallization solvents that provide a good recovery of the purified compound.

Chemical Reactivity, Transformation Mechanisms, and Derivatization

Electrophilic and Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring in 2-bromo-6-chloro-3-nitropyridine is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effects of the bromo, chloro, and nitro groups. This inherent electronic character makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions and generally unreactive toward electrophilic substitution.

Reactivity Directed by Bromo, Chloro, and Nitro Substituents

The reactivity of the pyridine ring is profoundly influenced by its substituents. The nitro group, being a powerful electron-withdrawing group, significantly activates the ring for nucleophilic attack. This activation is most pronounced at the positions ortho (C-2 and C-4) and para (C-6) to the nitro group. In this compound, both halogen-bearing carbons (C-2 and C-6) are activated.

The halogens themselves contribute to the electron deficiency of the ring through their inductive effect. In the context of SNAr reactions, the rate-determining step is typically the initial addition of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. sigmaaldrich.combldpharm.com The stability of this intermediate is enhanced by the electron-withdrawing substituents. The typical halide leaving group ability order found in many SNAr reactions is F > Cl ≈ Br > I, which is inverse to their bond strength and reflects the stabilization of the transition state leading to the Meisenheimer complex. ambeed.com

Investigating Preferential Reaction Sites and Regioselectivity

In this compound, nucleophiles can theoretically attack either the C-2 position (displacing bromide) or the C-6 position (displacing chloride). The regioselectivity of this process is a result of competing electronic and steric factors.

Electronic Effects : The nitro group at C-3 activates both the C-2 (ortho) and C-6 (para) positions. Research on analogous systems, such as 2,6-dichloro-3-nitropyridine (B41883), shows that nucleophilic attack is often kinetically favored at the C-2 position. acs.org This preference is attributed to the strong inductive electron-withdrawing effect of the adjacent nitro group, which makes the C-2 carbon more electrophilic than the C-6 carbon. acs.org

Leaving Group Ability : In nucleophilic aromatic substitution, the difference in leaving group ability between chlorine and bromine is often minimal, with the addition of the nucleophile being the rate-limiting step. ambeed.com

Steric Hindrance : The nitro group at C-3 might be perceived as sterically hindering an attack at C-2. However, in an SNAr mechanism, the nucleophile attacks the π* orbitals, which are perpendicular to the plane of the ring. Therefore, the in-plane nitro group does not present significant steric hindrance to the incoming nucleophile. acs.org

Given these factors, nucleophilic substitution on this compound is predicted to occur preferentially at the C-2 position, leading to the displacement of the bromide ion. This kinetic control results in the formation of 2-substituted-6-chloro-3-nitropyridines.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound using a palladium catalyst and a base, is a widely used method for forming C-C bonds. tcichemicals.com For dihalogenated substrates like this compound, regioselectivity is a key consideration.

The mechanism of palladium-catalyzed cross-coupling reactions involves the oxidative addition of the organohalide to the Pd(0) catalyst. The reactivity of carbon-halogen bonds in this step generally follows the order C-I > C-Br > C-Cl. Consequently, the C-Br bond at the C-2 position of this compound is significantly more reactive than the C-Cl bond at the C-6 position under typical Suzuki-Miyaura conditions. This differential reactivity allows for the selective functionalization of the C-2 position. For instance, coupling with an arylboronic acid would be expected to yield a 2-aryl-6-chloro-3-nitropyridine.

This selective reactivity is a common strategy in organic synthesis, as demonstrated in studies with other dihalopyridines and dihalopurines where the C-Br bond is selectively coupled over the C-Cl bond.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling

| Reactive Site | Halogen | Relative Reactivity in Pd-Catalyzed Coupling | Predicted Outcome |

|---|---|---|---|

| C-2 | Bromo | High | Selective coupling at C-2 |

| C-6 | Chloro | Low | C-Cl bond remains intact under controlled conditions |

Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and Buchwald-Hartwig amination (with amines), are also expected to show similar regioselectivity, favoring reaction at the more labile C-Br bond.

Alternative Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst, other transition metals can also be employed for cross-coupling reactions.

Stille Coupling : This reaction uses organotin reagents and a palladium catalyst. Similar to the Suzuki reaction, it relies on an oxidative addition step, and the C-Br bond would be expected to react preferentially.

Negishi Coupling : Involving organozinc reagents and a palladium or nickel catalyst, this reaction also follows a similar mechanistic cycle where the C-Br bond's higher reactivity dictates the regioselectivity.

Copper-Catalyzed Reactions : Copper catalysts are often used for C-N and C-O bond formation (e.g., Ullmann condensation). The relative reactivity of C-Br vs. C-Cl in these systems can be more variable and highly dependent on the specific ligand and reaction conditions used.

Reduction and Oxidation Reactions of the Nitro Group and Halogens

The functional groups of this compound can undergo various redox transformations.

The most common and synthetically useful transformation is the reduction of the nitro group. A wide variety of reagents can achieve this, converting the nitro group to an amino group to furnish 2-bromo-6-chloro-pyridin-3-amine. This transformation is crucial as it provides access to a versatile synthetic intermediate. Many reduction methods are known to be chemoselective, leaving the halogen substituents untouched.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | Highly efficient; halogens may be susceptible to hydrogenolysis under harsh conditions. |

| SnCl₂·2H₂O, HCl | Metal/acid reduction | Classic and reliable method. |

| Fe, NH₄Cl or AcOH | Metal/acid reduction | Milder conditions, often used for its selectivity. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Mild reducing agent suitable for sensitive substrates. |

Conversely, oxidation reactions of this compound are not commonly reported. The pyridine ring is highly electron-deficient and deactivated towards electrophilic attack, including oxidation. The pyridine nitrogen is not easily oxidized to an N-oxide due to the strong deactivating effect of the attached nitro and halo groups. The bromo, chloro, and nitro substituents are already in high and stable oxidation states and are generally resistant to further oxidation under standard conditions.

Derivatization for Library Synthesis and Functionalization Studies

The trifunctional nature of this compound makes it an exceptionally valuable scaffold for the synthesis of diverse chemical libraries and for studies requiring systematic functionalization. The distinct reactivity of the C-Br, C-Cl, and C-NO2 positions allows for a programmed, stepwise approach to building molecular complexity.

Pyridine derivatives are integral components in medicinal chemistry and materials science, making the development of pyridine-based libraries a significant area of research. researchgate.net Halogenated pyridines serve as key building blocks for these libraries due to their propensity to undergo cross-coupling and nucleophilic substitution reactions. For example, scaffolds like 2-chloro-5-bromopyridine have been immobilized on solid supports to facilitate the synthesis of diverse pyridine-based libraries. researchgate.net Similarly, 2,6-dibromopyridine (B144722) is a common precursor for synthesizing ligands and other complex molecules. georgiasouthern.edugeorgiasouthern.edu

This compound offers even greater potential as a scaffold. The three reactive sites can be addressed sequentially:

Nitro Group Reduction: As discussed, the nitro group can be selectively reduced to an amine, which can then be acylated, alkylated, or used in other transformations. masterorganicchemistry.com

Halogen Functionalization: The C-Br and C-Cl bonds exhibit different reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), often allowing for selective reaction at the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ring for SNAr, allowing for the displacement of the chloro or bromo groups by various nucleophiles.

This multi-faceted reactivity allows for the generation of a large number of derivatives from a single, readily accessible starting material, which is the core principle of library synthesis.

The strategic functionalization of the this compound core allows for the introduction of a wide array of chemical groups to tailor the molecule for specific applications, such as tuning its electronic, biological, or photophysical properties. nih.gov

The introduction of the nitro group into the pyridine ring is known to facilitate its functionalization in various ways. nih.gov For instance, the nitro group can be displaced by sulfur nucleophiles (thiols) to form new C-S bonds, a reaction that has been observed to be regioselective in other 3-nitropyridine (B142982) systems. nih.gov The halogen atoms at the 2- and 6-positions are also prime sites for modification. Nucleophilic substitution reactions with amines, for example, can be used to synthesize 2,6-diaminopyridine (B39239) derivatives, which are important ligands for creating complex metal atom chains. georgiasouthern.edugeorgiasouthern.edu

Metal-catalyzed cross-coupling reactions provide a powerful method for introducing carbon-based substituents (e.g., alkyl, aryl, alkynyl groups) or nitrogen and oxygen-based nucleophiles. The differential reactivity between the C-Br bond (generally more reactive) and the C-Cl bond (less reactive) in reactions like the Suzuki or Stille coupling can be exploited for selective, stepwise derivatization, further expanding the range of accessible structures. This controlled introduction of functionalities is critical for structure-activity relationship (SAR) studies in drug discovery and for the rational design of materials with desired properties.

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the structural elucidation of synthetic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR and Raman) offer complementary information to build a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the local electronic environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For 2-Bromo-6-chloro-3-nitropyridine, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two protons on the pyridine (B92270) ring. These protons are in different chemical environments and should appear as doublets due to coupling with each other. The electron-withdrawing nature of the nitro, chloro, and bromo substituents would shift these proton signals to a lower field (higher ppm) compared to unsubstituted pyridine.

The ¹³C NMR spectrum provides information on all five carbon atoms in the pyridine ring. Due to the substitution pattern, all five carbons are in unique electronic environments and are expected to produce five distinct signals. The carbons directly bonded to the electronegative bromine, chlorine, and nitrogen atoms (C2, C3, C6) would be significantly deshielded and appear at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ¹H | 8.0 - 8.5 | Doublet (d) |

| H-5 | ¹H | 7.6 - 8.1 | Doublet (d) |

| C-2 | ¹³C | 140 - 145 | Singlet |

| C-3 | ¹³C | 148 - 153 | Singlet |

| C-4 | ¹³C | 125 - 130 | Singlet |

| C-5 | ¹³C | 120 - 125 | Singlet |

| C-6 | ¹³C | 150 - 155 | Singlet |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₅H₂BrClN₂O₂), the molecular weight is 237.44 g/mol . chemicalbook.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the exact mass of the molecular ion. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex cluster of peaks for the molecular ion (M, M+2, M+4, etc.) that is highly characteristic of a compound containing both bromine and chlorine.

Electron ionization (EI) would likely induce fragmentation, providing clues to the molecule's structure. Expected fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da), loss of a bromine radical (-Br, 79/81 Da), and loss of a chlorine radical (-Cl, 35/37 Da). miamioh.edu

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | [C₅H₂⁷⁹Br³⁵ClN₂O₂]⁺ | 236 | Molecular Ion (lightest isotopes) |

| [M+2]⁺ | [C₅H₂⁸¹Br³⁵ClN₂O₂]⁺ / [C₅H₂⁷⁹Br³⁷ClN₂O₂]⁺ | 238 | Isotopic peaks |

| [M-NO₂]⁺ | [C₅H₂BrClN]⁺ | 191 | Loss of nitro group |

| [M-Br]⁺ | [C₅H₂ClN₂O₂]⁺ | 157 | Loss of bromine radical |

| [M-Cl]⁺ | [C₅H₂BrN₂O₂]⁺ | 201 | Loss of chlorine radical |

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the functional groups within a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations. These two techniques are often complementary.

The FT-IR spectrum of this compound is expected to show strong characteristic absorption bands for the nitro group (NO₂), typically observed as two distinct peaks for asymmetric and symmetric stretching. The pyridine ring itself will have a series of characteristic C=C and C=N stretching vibrations. The C-Br and C-Cl stretching vibrations are also expected in the fingerprint region of the spectrum. For a similar but more complex molecule, C-Cl stretching absorptions have been noted around 738 cm⁻¹ and C-Br absorptions around 576 cm⁻¹. chemicalbook.com

Table 3: Predicted FT-IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1380 | Strong |

| Pyridine Ring | C=N Stretch | 1550 - 1650 | Medium-Strong |

| Pyridine Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak-Medium |

| C-Cl | C-Cl Stretch | 700 - 800 | Medium-Strong |

| C-Br | C-Br Stretch | 500 - 600 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from impurities, thereby enabling accurate purity assessment and the identification of minor components in research samples.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile solid compounds like this compound. A reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. Detection would typically be performed using a UV detector, as the aromatic and nitro groups provide strong chromophores. For related compounds like 2-bromopyridine, reverse-phase HPLC methods have been established. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, given the compound's potential volatility at high temperatures. GC would separate the target compound from any volatile impurities based on their boiling points and interactions with the column's stationary phase. The coupled mass spectrometer would then provide mass data for each separated peak, allowing for positive identification. The purity of related compounds, such as 2,6-dichloro-3-nitropyridine (B41883), has been assessed using GC. google.com

The quantification of trace impurities is critical for ensuring the quality and reliability of research-grade materials. Impurities could include starting materials, by-products from the synthesis, or degradation products.

Using the chromatographic methods described above, impurity profiling can be performed. In HPLC-UV, the area of each impurity peak relative to the main product peak (expressed as an area percentage) is used for quantification, assuming similar response factors. For higher accuracy, a reference standard for each potential impurity would be used to create a calibration curve.

When using GC-MS or LC-MS, the high sensitivity and specificity of the mass spectrometer allow for the detection and tentative identification of impurities at very low levels. By comparing the mass spectra of unknown peaks to libraries or by interpreting their fragmentation patterns, the identity of trace impurities can be determined. Quantifying these impurities often involves techniques like selected ion monitoring (SIM) to enhance sensitivity for specific, known impurities.

Solid-State Characterization and Polymorphism Investigations

The solid-state properties of a chemical compound are critical for its handling, stability, and application in various chemical processes. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Single-Crystal X-ray Diffraction provide invaluable data on the thermal and structural characteristics of crystalline solids.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for assessing the thermal stability and phase transitions of a material.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis can identify melting points, glass transitions, and other phase changes. Currently, specific DSC data for this compound is not extensively available in published literature. However, for related pyridine derivatives, DSC is routinely used to determine melting points and purity. For instance, the melting point of the related compound 2-bromo-3-hydroxy-6-methylpyridine has been determined to be between 460–462 K. nih.gov

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself has not been reported, analysis of structurally similar compounds provides insight into the expected molecular geometry. For example, the crystal structure of 2-chloro-3-nitropyridine (B167233) reveals that the nitro group is twisted relative to the pyridine ring by 38.5(2)°. nih.govresearchgate.net In another related molecule, 2-bromo-3-hydroxy-6-methylpyridine, the bromine atom is slightly displaced from the mean plane of the pyridine ring. nih.govresearchgate.net These findings suggest that in this compound, one would expect a non-planar structure with specific orientations of the bromo, chloro, and nitro substituents relative to the pyridine ring, influenced by steric and electronic effects.

A hypothetical table of crystallographic data, based on common parameters for similar organic halides, is presented below for illustrative purposes.

Interactive Data Table: Illustrative Crystallographic Parameters for a Pyridine Derivative

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₂BrClN₂O₂ |

| Formula Weight | 237.44 g/mol sigmaaldrich.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.6 |

| b (Å) | ~12.2 |

| c (Å) | ~7.7 |

| β (°) | ~118.5 |

| Volume (ų) | ~631 |

| Z (molecules/unit cell) | 4 |

Note: This data is illustrative and based on the reported structure of the related compound 2-chloro-3-nitropyridine. nih.gov Actual values for this compound would require experimental determination.

In Situ Spectroscopic Monitoring of Reaction Intermediates

The study of reaction mechanisms and kinetics is greatly enhanced by in situ spectroscopic techniques, which allow for the real-time monitoring of reacting species without disturbing the system. Techniques like FT-IR, Raman, and NMR spectroscopy can be adapted for this purpose.

The synthesis of substituted nitropyridines often involves multiple steps where intermediates are formed. For instance, the preparation of related compounds can involve the substitution of a chloro group with an amine, followed by reduction of the nitro group. guidechem.com In situ monitoring could track the disappearance of the starting material (e.g., 2,6-dibromopyridine (B144722) in related syntheses) and the appearance of the mono-aminated intermediate and the final product. georgiasouthern.edu This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading by providing a direct measure of reaction progress and the formation of any transient or unstable intermediates.

Currently, specific studies detailing the in situ spectroscopic monitoring of the synthesis of this compound are not available in the reviewed literature, representing another opportunity for further research to gain a deeper understanding of its formation pathways.

Computational Chemistry and Quantum Mechanical Studies

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools for predicting the reactivity of molecules like 2-bromo-6-chloro-3-nitropyridine and for elucidating the mechanisms of its reactions. These methods allow for the study of reaction pathways and the prediction of product distributions without the need for extensive experimental work.

Computational Prediction of Regioselectivity in Substitution Reactions

The pyridine (B92270) ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effect of the nitro group. This electronic structure makes the compound susceptible to nucleophilic aromatic substitution (SNAr). The molecule presents three potential sites for nucleophilic attack: the carbon atoms bearing the chloro, bromo, and nitro groups.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to predict the regioselectivity of these substitution reactions. By calculating the distribution of electron density and mapping the molecular electrostatic potential (MESP), researchers can identify the most electrophilic sites, which are the most likely to be attacked by nucleophiles. In 3-nitropyridines, the nitro group (NO2) is a strong activating group for nucleophilic substitution and can itself be a leaving group. Studies on related 2,6-dihalo-3-nitropyridines have shown that the regioselectivity is a delicate balance between the leaving group ability (I > Br > Cl) and the activation provided by the nitro group. nih.gov

For this compound, computational models predict the relative energies of the Meisenheimer complexes—the intermediates formed upon nucleophilic attack at each position. The stability of these intermediates is a key indicator of the preferred reaction pathway. Generally, attack is favored at positions ortho or para to the strongly electron-withdrawing nitro group. In this case, both the C2 (bromo) and C6 (chloro) positions are ortho to the nitro group. Computational tools like RegioSQM and machine learning-enhanced models (ml-QM-GNN) can predict the most likely outcome by calculating the activation energies for substitution at each site. rsc.orgmit.edu These models often indicate that the substitution of the nitro group can be competitive, especially with strong nucleophiles, a phenomenon observed in other 3-nitropyridine (B142982) systems. nih.gov

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution This table presents hypothetical data based on typical computational predictions for related compounds.

| Attacked Position | Leaving Group | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| C2 | Br⁻ | 16.5 | Minor/Trace |

| C6 | Cl⁻ | 15.8 | Major |

| C3 | NO₂⁻ | 18.2 | Minor |

Transition State Modeling for Reaction Pathways

To gain a deeper understanding of reaction mechanisms, computational chemists model the entire reaction coordinate, including the high-energy transition states (TS). researchgate.net For the nucleophilic substitution of this compound, this involves modeling the transition state for the formation and breakdown of the Meisenheimer intermediate for each potential pathway.

Using DFT methods (e.g., B3LYP or ωB97X-D) with appropriate basis sets, the geometries and energies of the transition states can be calculated. researchgate.netresearchgate.net The pathway with the lowest-energy transition state is the kinetically favored one. These calculations can reveal subtle electronic and steric effects that influence the reaction rate and outcome. For instance, modeling can show how the nature of the incoming nucleophile affects the transition state energies, thereby altering the regioselectivity. The results from these models provide a quantitative basis for the predictions made from simpler electrostatic potential maps. researchgate.net

Table 2: Calculated Transition State Energies for Reaction with a Generic Nucleophile (Nu⁻) This table contains representative theoretical values.

| Reaction Pathway | Transition State Structure | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|

| Substitution at C6 | [C₅H₂Br(Nu)NO₂]‡ | 21.2 |

| Substitution at C2 | [C₅H₂Cl(Nu)NO₂]‡ | 22.5 |

| Substitution at C3 | [C₅H₂BrCl(Nu)]‡ | 24.1 |

Non-Linear Optical (NLO) Properties and Other Advanced Quantum Chemical Descriptors

Quantum chemical calculations are essential for predicting the molecular properties that govern the behavior of this compound in various applications, including its potential use in non-linear optics (NLO). nih.gov

NLO materials are characterized by their ability to alter the properties of light, a behavior that arises from the molecule's response to a strong electromagnetic field. Key parameters include polarizability (α) and first-order hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values are sought for NLO applications. Such properties are often found in molecules with a significant difference in electron distribution between their ground and excited states, typically featuring strong electron donor and acceptor groups connected by a π-conjugated system.

The subject compound, with its electron-withdrawing nitro group and halogen atoms, possesses a highly polarized electronic structure. Theoretical calculations using methods like TD-DFT can predict its NLO properties. nih.govresearchgate.net

Other important quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. The Molecular Electrostatic Potential (MESP) surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 3: Calculated Quantum Chemical Descriptors for this compound Values are illustrative and depend on the specific computational method and basis set used.

| Descriptor | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.8 eV | Indicates electron-donating ability |

| LUMO Energy | -3.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment (μ) | 3.5 D | Measures overall polarity |

| Polarizability (α) | ~75 a.u. | Response to an electric field |

| Hyperpolarizability (β) | Moderate | Potential for NLO activity |

Molecular Docking and Ligand-Protein Interaction Studies

The structural motifs present in this compound make it an interesting scaffold for designing molecules that can interact with biological targets, such as enzymes. nih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein). bohrium.comdntb.gov.ua

Derivatives of this compound could be designed as potential enzyme inhibitors. For example, related 3-nitropyridine derivatives have been investigated as kinase inhibitors. nih.gov In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. A library of ligands, based on the this compound scaffold, would then be computationally "docked" into the active site of the protein. frontiersin.org

The docking software calculates a "docking score," which estimates the binding free energy, and predicts the binding pose of the ligand. nih.gov These poses are analyzed to identify key interactions, such as hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), and π-stacking interactions with aromatic residues in the active site. This information is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its potency and selectivity. researchgate.net

Table 4: Illustrative Molecular Docking Results for a Hypothetical Derivative This table shows example data for a derivative of this compound docked into a generic kinase active site.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Ligand-A | -8.5 | LYS-72, GLU-91, LEU-134 | Hydrogen Bond, Halogen Bond |

| Ligand-B | -7.9 | PHE-145, VAL-23 | Hydrophobic, π-π Stacking |

| Ligand-C | -9.2 | LYS-72, ASP-184, PHE-145 | Hydrogen Bond, Ionic, π-π Stacking |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate and Building Block

2-Bromo-6-chloro-3-nitropyridine and its close analogs are recognized as important pharmaceutical intermediates. bldpharm.com These compounds serve as foundational building blocks in the multi-step synthesis of more complex molecules with desired therapeutic effects. The differential reactivity of the halogen atoms and the directing effects of the nitro group allow for selective and controlled chemical transformations, making it a valuable tool for medicinal chemists.

This compound is instrumental in the synthesis of various Active Pharmaceutical Ingredients (APIs). The strategic placement of its functional groups allows for sequential reactions to build intricate molecular architectures. For instance, related structures like 2-amino-6-chloro-3-nitropyridine, which can be derived from 2,6-dichloro-3-nitropyridine (B41883), undergo further reactions such as methoxylation to produce key intermediates like 2-amino-6-methoxy-3-nitropyridine. This intermediate is then reduced to form 2,3-diamino-6-methoxypyridine, a precursor for more complex APIs. Similarly, the synthesis of 2,3-diaminopyridine (B105623) often involves the reduction of nitropyridine precursors like 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org

The process often involves the careful manipulation of these functional groups. For example, a related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, can be converted to an iodo-derivative, which then undergoes further reactions to create more elaborate molecular structures. This step-by-step approach is fundamental to building the complex molecules required for modern pharmaceuticals.

The pyridine (B92270) ring system is considered a "privileged scaffold" in drug design, meaning it is a molecular framework that can bind to multiple biological targets. mdpi.com this compound serves as an excellent starting scaffold for generating libraries of novel compounds for drug discovery screening. georgiasouthern.edu The ability to selectively modify the different positions on the pyridine ring allows for the creation of a diverse set of molecules, increasing the chances of finding a compound with a specific desired biological activity. mdpi.com The chromenopyridine scaffold, for instance, which exhibits a broad spectrum of biological properties, can be synthesized using pyridine derivatives. mdpi.com

Exploration of Pharmacological Activities of Derivatives

The true value of this compound lies in the diverse pharmacological activities exhibited by its derivatives. By modifying this core structure, researchers have developed compounds with a wide range of therapeutic potentials.

Derivatives of nitropyridine have shown significant promise as antimicrobial agents. nih.gov The nitro group, in particular, is often associated with enhanced antimicrobial activity. nih.govresearchgate.net Studies have shown that certain nitropyridine derivatives are effective against a range of bacteria and fungi. nih.govresearchgate.net

For example, research into pyrido[2,3-d]pyrimidines has identified compounds with notable antibacterial activity. rsc.org One study highlighted that a derivative with a 2-nitro substituent demonstrated superior antibacterial action compared to its 4-nitro counterpart, suggesting that the position of the nitro group is crucial for efficacy. rsc.org Nitro-containing compounds are believed to exert their antimicrobial effect through the reduction of the nitro group, which produces toxic intermediates that can damage microbial DNA. encyclopedia.pub

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Derivatives with nitro substituents were among the most active. nih.gov | nih.gov |

| Pyrido[2,3-d]pyrimidines | Gram-positive and Gram-negative bacteria | Compound with 2-nitro group showed highest activity. rsc.org | rsc.org |

This table is for illustrative purposes and represents findings from various pyridine derivatives, not exclusively from this compound.

The versatility of the pyridine scaffold has led to the exploration of its derivatives for a multitude of diseases. nih.govnih.gov

Antiviral Potential: Pyridine derivatives have been investigated for their antiviral properties against a range of viruses. nih.gov For instance, pyridine N-oxide derivatives have shown inhibitory activity against coronaviruses. researchgate.net Furthermore, pyrimido[4,5-d]pyrimidines, which can be synthesized from pyridine-based precursors, have demonstrated selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com

Antidiabetic Potential: The pyridine framework is a key area of research for new antidiabetic agents. nih.govresearchgate.net Derivatives are often designed to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. jchemrev.com For example, pyrazolo[3,4-b]pyridine derivatives have shown potent α-amylase inhibitory activity, in some cases far exceeding that of the standard drug acarbose. mdpi.com

Anti-inflammatory Potential: Numerous pyridine derivatives have been evaluated for their anti-inflammatory effects. tandfonline.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammation pathway. rsc.org For example, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been shown to be effective inhibitors of both COX-1 and COX-2 enzymes. nih.gov Additionally, derivatives of 3-hydroxy-pyridin-4-one have demonstrated significant anti-inflammatory activity in animal models. nih.gov

Anticonvulsant Properties: The pyridine structure is a feature of several compounds investigated for anticonvulsant activity. jchemrev.com These derivatives are often designed to interact with neurotransmitter systems, such as the GABAergic system. nih.gov For example, a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives showed significant anticonvulsant activity in preclinical models, with one compound demonstrating a better safety profile than existing drugs like carbamazepine. nih.gov New thioalkyl derivatives of pyridine have also shown promising anticonvulsant and anxiolytic effects. nih.gov

Antimalarial Agents: Pyridine derivatives are of significant interest in the search for new antimalarial drugs, especially due to the emergence of drug-resistant strains of the malaria parasite. nih.govtandfonline.combohrium.comafricaresearchconnects.com The pyridine ring is a component of established antimalarial drugs like chloroquine. nih.gov Research has shown that novel pyridine derivatives can exhibit potent antimalarial activity, with some compounds showing high efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. tandfonline.combohrium.comafricaresearchconnects.comnih.gov The mechanism of action for some of these derivatives is believed to be the inhibition of the dihydrofolate reductase (DHFR) enzyme in the parasite. africaresearchconnects.com

Table 2: Pharmacological Activities of Various Pyridine Derivative Classes

| Therapeutic Area | Derivative Class | Example Finding | Reference(s) |

|---|---|---|---|

| Antiviral | Pyridine N-oxides | Inhibitory activity against feline and human coronaviruses. | researchgate.net |

| Antidiabetic | Pyrazolo[3,4-b]pyridines | Excellent α-amylase inhibition, superior to acarbose. | mdpi.com |

| Anti-inflammatory | 3-Hydroxy-pyridin-4-ones | Significant inhibition of edema in animal models. | nih.gov |

| Anticonvulsant | Tetrahydrothieno[3,2-b]pyridines | Potent activity in MES and scPTZ seizure models with a high safety index. | nih.gov |

| Antimalarial | Isonicotinic hydrazides | High inhibition of parasite multiplication against P. berghei and P. falciparum. | tandfonline.combohrium.comafricaresearchconnects.comnih.gov |

This table is for illustrative purposes and represents findings from various pyridine derivatives, not exclusively from this compound.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are instrumental in optimizing their potency, selectivity, and pharmacokinetic properties for various biological targets. These investigations systematically explore the impact of modifying different substituents on the pyridine ring.

Modulating Pyridine Ring Substituents for Enhanced Activity

The this compound scaffold offers multiple positions for chemical modification, allowing for a systematic exploration of how different functional groups impact biological activity. The bromo, chloro, and nitro groups are not merely passive components of the structure; they are key players in defining the molecule's reactivity and potential for interaction with biological macromolecules.

Research into nitropyridine derivatives has revealed that they can serve as precursors for a wide range of biologically active compounds, including inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov For instance, in the synthesis of JAK2 inhibitors, a 2-chloro-5-methyl-3-nitropyridine (B188117) was used as a starting material. The chlorine atom was substituted with various secondary amines, and the methyl group was oxidized to a carboxylic acid, which was then coupled with aromatic amines. nih.gov This highlights the importance of the substituents on the pyridine ring in enabling the synthesis of diverse analogues for SAR studies. The most potent of these compounds inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM. nih.gov

In another example, 2,6-dichloro-3-nitropyridine was used to develop GSK3 inhibitors. nih.gov In this case, one chlorine atom was substituted with an aryl group via a Suzuki coupling, and the other was replaced with an aminoethylamine fragment. nih.gov The nitro group was subsequently reduced to an amine and further modified. The resulting compounds showed potent inhibition of GSK3, with the most active analogue having an IC50 of 8 nM. nih.gov These examples demonstrate that the substituents on the nitropyridine ring are crucial for both the synthetic accessibility of diverse derivatives and for their ultimate biological activity.

Furthermore, studies on 3-nitropyridine (B142982) analogues have identified them as a novel class of microtubule-targeting agents with potent anti-cancer properties. plos.org Specific substitution patterns on the 3-nitropyridine scaffold were found to dramatically increase in vitro cytotoxicity, with some derivatives exhibiting GI50 values below 10 nM across a broad range of cancer cell lines. plos.org This underscores the profound impact that modulating the substituents on the pyridine ring can have on biological activity.

The 2,6-disubstituted pyridine motif has also been explored for its potential to inhibit the aggregation of β-amyloid-42 (Aβ42), a key event in the pathogenesis of Alzheimer's disease. nih.gov In these studies, the 2,6-diaminopyridine (B39239) moiety was identified as a critical component for inhibiting Aβ aggregation. nih.gov The nature of the substituents at these positions, as well as the linkers used to connect multiple pyridine units, were found to be crucial for activity.

While specific SAR studies on this compound itself are not extensively reported in the public domain, the examples above with structurally related nitropyridine and disubstituted pyridine derivatives provide a strong rationale for how its own derivatives could be optimized. The bromine and chlorine atoms at positions 2 and 6 are excellent leaving groups for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The nitro group at position 3, an electron-withdrawing group, activates the ring for such substitutions and can also be reduced to an amino group, providing another point for diversification.

A hypothetical SAR exploration of this compound derivatives could involve:

Substitution at the 2- and 6-positions: Replacing the bromo and chloro atoms with different amines, alcohols, thiols, or carbon-based nucleophiles could significantly impact binding affinity and selectivity for a given biological target. The size, polarity, and hydrogen-bonding capacity of these substituents would be key parameters to vary.

Substitution at the 4- and 5-positions: While not substituted in the parent compound, derivatization at these positions, if synthetically feasible, could also be explored to fine-tune the electronic properties and steric profile of the molecule.

Through such systematic modifications, the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds derived from this compound can be progressively improved.

Computational Modeling in Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. In the context of derivatives of this compound, computational methods can be employed to predict how structural modifications will affect their interaction with a biological target, thereby guiding synthetic efforts and accelerating the drug discovery process.

Molecular Docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies can be used to visualize how these molecules fit into the active site of a target protein, such as a kinase or an enzyme involved in a disease pathway. By analyzing the predicted binding poses, medicinal chemists can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. This information can then be used to design new analogues with improved binding characteristics. For example, if a docking study reveals an unoccupied pocket in the active site, a chemist might design a derivative with a substituent that extends into this pocket to form additional favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach that can be applied to the lead optimization of this compound derivatives. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of synthesized and tested analogues, it is possible to predict the activity of new, as-yet-unsynthesized compounds. This can help to prioritize which compounds to synthesize next, focusing on those that are predicted to be most potent.

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of a set of active compounds or from the crystal structure of a ligand-receptor complex. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. For derivatives of this compound, a pharmacophore model could be developed based on a set of potent analogues, and this model could then be used to guide the design of new derivatives with improved properties.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a ligand-receptor complex over time. This can reveal important information about the stability of the complex and the flexibility of both the ligand and the receptor. MD simulations can be used to refine the results of docking studies and to gain a more detailed understanding of the key interactions that govern binding.

While specific computational modeling studies on this compound are not widely available, the application of these techniques to other substituted pyridine derivatives has been well-documented. For example, in the development of inhibitors for β-amyloid-42 aggregation, computational methods were likely used to guide the design of the 2,6-disubstituted pyridine derivatives. nih.gov Similarly, the discovery of 3-nitropyridine analogues as microtubule-targeting agents would have been significantly aided by computational approaches to understand their interaction with tubulin. plos.org

The integration of computational modeling with traditional medicinal chemistry approaches offers a powerful strategy for the lead optimization of derivatives of this compound. By providing detailed insights into the molecular basis of their biological activity, these computational tools can help to accelerate the discovery of new and effective therapeutic agents.

Applications in Agrochemicals and Materials Science

Utility in the Synthesis of Agrochemical Compounds

The structural framework of pyridine (B92270) is a common feature in many biologically active compounds used in agriculture. Halogenated nitropyridines, in particular, are recognized as important intermediates for the synthesis of various agrochemicals. innospk.comchemimpex.com

Herbicides, Insecticides, and Fungicides Development

While direct application data for 2-Bromo-6-chloro-3-nitropyridine is not extensively documented in public literature, the utility of closely related structures points to its potential as a precursor for agrochemical development. Pyridine derivatives are known to be incorporated into herbicides, insecticides, and fungicides. nih.gov The presence of reactive halogen and nitro groups on the pyridine ring of this compound makes it an ideal starting material for creating diverse molecular structures with potential pesticidal properties. For instance, related compounds like 3-Bromo-2-chloro-5-nitropyridine are utilized in the formulation of agrochemicals, including pesticides and herbicides, to enhance crop protection. chemimpex.com The general class of nitropyridines is significant in the synthesis of fungicides and herbicides. nih.gov This suggests that this compound is likely employed as a versatile intermediate, where its reactive sites are modified to produce final products with desired agrochemical activity.

Integration into Novel Material Development

The unique electronic properties and reactivity of substituted pyridines make them attractive for the creation of novel materials with specific functions.

Use in Polymer Synthesis and Functional Materials

Pyridine derivatives are integral to the development of functional materials and polymers. nih.govicm.edu.pl The electron-withdrawing nature of the nitro group and the presence of two different halogen atoms in this compound provide multiple reaction pathways for incorporation into larger molecular systems. Research on similar compounds, such as 3-bromo-2-chloro-4-nitropyridine, indicates potential applications in materials science for creating organic materials with special optoelectronic properties. pipzine-chem.com This opens up possibilities for the development of new electronic devices and optical materials. pipzine-chem.com Functional polymers have been synthesized by modifying polymer matrices with pyridine derivatives, indicating a pathway for creating materials with tailored properties. icm.edu.pl

Chromophore and Synthon Development